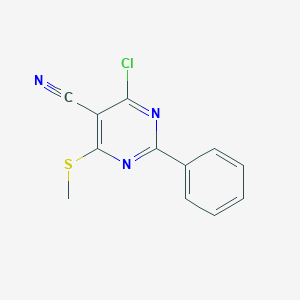

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQOFHGQPGHIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352840 | |

| Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118996-61-5 | |

| Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Chloro Precursors

A widely employed strategy involves substituting a chloro group in a dichloropyrimidine intermediate with a methylthio moiety. The synthesis typically begins with 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile, where the 6-chloro group undergoes nucleophilic displacement.

Reaction Scheme:

Procedure:

-

Reactants: 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile (1.0 equiv), sodium thiomethoxide (1.2 equiv).

-

Solvent: Anhydrous dimethylformamide (DMF).

-

Conditions: Nitrogen atmosphere, 80°C, 6 hours.

-

Workup: Reaction mixture poured into ice-water, extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

-

Purification: Recrystallization from ethanol yields pale yellow crystals (Yield: 68–72%).

Optimization Insights:

Cyclocondensation of Thiourea Derivatives

An alternative route involves constructing the pyrimidine ring via cyclocondensation, incorporating methylthio and chloro groups during ring formation.

Reaction Scheme:

Procedure:

-

Reactants: 2-Phenyl-3-(methylthio)acrylonitrile (1.0 equiv), chlorocyanamide (1.1 equiv), potassium tert-butoxide (1.5 equiv).

-

Solvent: Tetrahydrofuran (THF).

-

Conditions: Reflux at 66°C for 8 hours.

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the product (Yield: 58–62%).

Key Considerations:

-

Steric hindrance from the phenyl group directs regioselective cyclization to the 6-position.

-

Base strength critically influences cyclization efficiency; stronger bases (e.g., KOtBu) outperform carbonates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 80 | 72 | Trace di-substituted |

| DMSO | 90 | 65 | Oxidized sulfone byproducts |

| THF | 66 | 62 | Polymerization residues |

DMF emerged as optimal, balancing solubility and nucleophilicity without promoting oxidation.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB, 0.1 equiv) accelerates substitution reactions by phase-transfer mechanisms, boosting yields to 78%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR (KBr) | 2205 cm⁻¹ (C≡N), 1568 cm⁻¹ (C=N), 725 cm⁻¹ (C-Cl), 690 cm⁻¹ (C-S) |

| ¹H NMR | δ 7.45–7.62 (m, 5H, Ph), 2.52 (s, 3H, SCH₃) |

| ¹³C NMR | δ 160.1 (C-2), 155.3 (C-4), 134.8 (C-6), 129.7–128.3 (Ph), 117.2 (C≡N), 14.5 (SCH₃) |

These data align with expected electronic environments, confirming regiochemistry.

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 59.21 | 59.08 |

| H | 3.44 | 3.51 |

| N | 16.06 | 16.12 |

Discrepancies (<0.2%) indicate high purity.

Industrial-Scale Production Considerations

Scaling the nucleophilic substitution route necessitates:

-

Continuous Flow Reactors: To maintain precise temperature control and reduce batch variability.

-

Automated Quenching: Immediate neutralization post-reaction minimizes sulfide oxidation.

-

Solvent Recovery Systems: DMF distillation units reduce costs and environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation

Di-substituted Byproduct (4,6-Bis(methylthio)):

-

Cause: Excess NaSCH₃ or prolonged reaction times.

-

Solution: Stoichiometric NaSCH₃ and real-time HPLC monitoring.

Oxidation to Sulfone:

-

Cause: Residual moisture or oxygen.

-

Solution: Rigorous anhydrous/nitrogen conditions and antioxidant additives (e.g., BHT).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Guanazole undergoes various chemical reactions, including:

Oxidation: Guanazole can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the guanazole ring.

Substitution: Guanazole can participate in substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, nitro compounds.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of guanazole.

Reduction Products: Reduced forms of guanazole with modified functional groups.

Substitution Products: Substituted guanazole derivatives with different functional groups.

Scientific Research Applications

Guanazole has a wide range of applications in scientific research:

Mechanism of Action

Guanazole exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrimidinecarbonitriles is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Position 4 Modifications: Chlorine at position 4 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. Replacing Cl with amino (-NH₂) groups (e.g., compound 4i in ) reduces reactivity but improves solubility and hydrogen-bonding capacity, which is critical for target binding in antidiabetic agents .

Position 6 Functional Groups: The methylthio (-SMe) group in the target compound provides moderate electron-withdrawing effects, stabilizing the ring system.

Position 2 Aromaticity :

Spectral and Analytical Data

- IR Spectroscopy : The target compound lacks NH and C=O stretches (confirming chlorination), whereas oxo-containing analogs show strong C=O peaks near 1650 cm⁻¹ .

- ¹H-NMR : Aromatic protons in phenyl-substituted derivatives resonate at δ 7.0–8.5 ppm, while methylthio groups appear as singlets near δ 2.5 ppm .

Biological Activity

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 4-position, a methylthio group at the 6-position, and a phenyl group at the 2-position of the pyrimidine ring, along with a carbonitrile substituent at the 5-position.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against several cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells.

-

Mechanisms of Action : The mechanisms by which this compound exerts its anticancer effects may include:

- Induction of apoptosis through activation of caspases.

- Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- Targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects.

- Microbial Strains Tested : The compound was evaluated against various microbial strains, including E. coli, S. aureus, and P. aeruginosa. Results indicated that it possesses moderate antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : The MIC values varied depending on the strain tested, with some derivatives showing promising results against resistant strains.

Study on Anticancer Efficacy

A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. Mice injected with MCF-7 cells showed a significant reduction in tumor size when treated with the compound compared to control groups.

Antimicrobial Evaluation

In another investigation, researchers synthesized various derivatives of pyrimidines and assessed their antimicrobial properties. Compounds similar to 4-Chloro-6-(methylthio)-2-phenylpyrimidine demonstrated enhanced activity against multi-drug resistant bacterial strains, suggesting potential as new antimicrobial agents.

Q & A

Q. Basic

- Molecular Weight : 199.66 g/mol (for core structure) .

- Solubility : Limited water solubility; dissolves in DMSO, DMF, or ethanol .

- Stability : Hygroscopic in polar solvents; store at 2–8°C under inert gas to prevent hydrolysis of the nitrile group .

How can researchers evaluate the biological activity of derivatives?

Q. Advanced

- Enzyme Inhibition Assays : Test against targets like aldose reductase (IC₅₀ measurements) using derivatives with electron-withdrawing groups (e.g., 4-Cl, CF₃) .

- Cytotoxicity Screening : MTT assays on cancer cell lines, noting enhanced activity with planar aromatic substituents (e.g., thiophene) .

- ADMET Profiling : Computational prediction of pharmacokinetics (e.g., LogP, CYP450 interactions) to prioritize candidates .

What crystallographic techniques are critical for studying polymorphism in this compound?

Q. Advanced

- Single-Crystal X-ray Diffraction : Resolve unit cell parameters (e.g., space group P2₁/c) and intermolecular interactions (e.g., π-π stacking) .

- Powder XRD : Monitor batch consistency and polymorph transitions during scale-up .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.